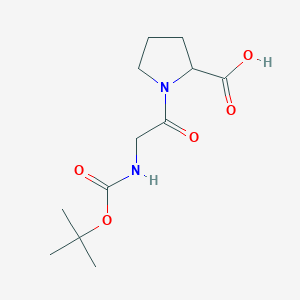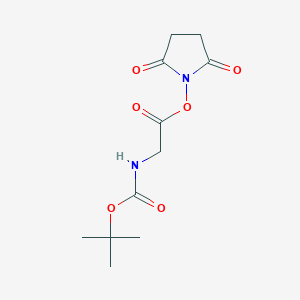
Boc-D-Pen(Npys)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Pen(Npys)-OH, also known as Boc-S-(3-nitro-2-pyridinesulfenyl)-D-penicillamine, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, a compound known for its chelating properties. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Pen(Npys)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide and protein synthesis.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Thiol-containing peptides or proteins.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-D-Pen(Npys)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Medicine: Research into drug development often utilizes this compound for the synthesis of peptide-based therapeutics.
Industry: It is used in the production of various biochemical reagents and tools for research and development.
Mechanism of Action
The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-S-4-methylbenzyl-D-penicillamine: Another derivative of penicillamine used in peptide synthesis.
Boc-D-Pen(PMEBZL)-PAM Resin: A resin-bound form of the compound used in solid-phase peptide synthesis.
Uniqueness
Boc-D-Pen(Npys)-OH is unique due to its specific combination of protecting groups, which provide both stability and reactivity. The 3-nitro-2-pyridinesulfenyl group is particularly useful for facilitating disulfide bond formation, making it a valuable tool in peptide and protein synthesis.
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMFCGVAENSRSY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
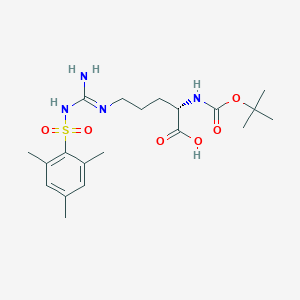
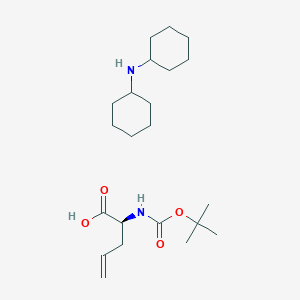
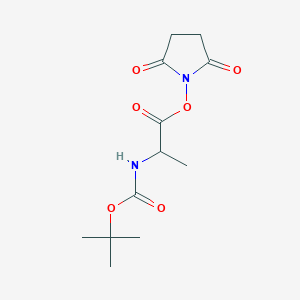

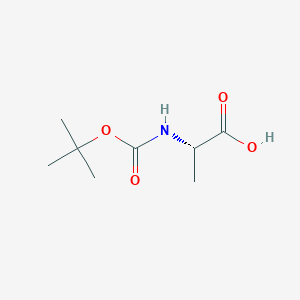

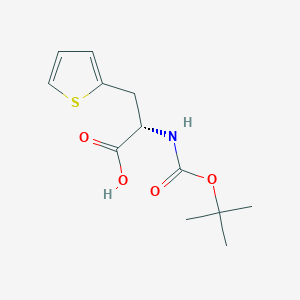
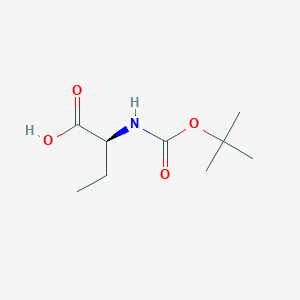
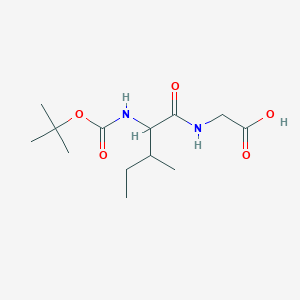
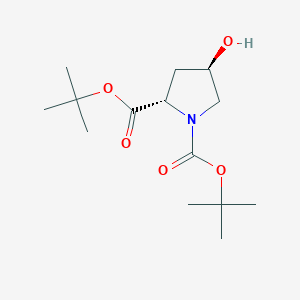
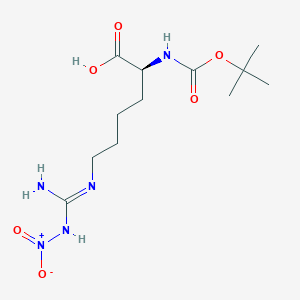
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B558413.png)
